[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12502. It is known for its unique structure, which includes an imidazole ring and a phenylamine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.
Mode of Action
The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate typically involves the reaction of 3-(1H-imidazol-5-yl)aniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The compound can be purified through recrystallization or other purification techniques to obtain the desired hydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylamine group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the phenylamine group may yield primary amines .
Scientific Research Applications
[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate include:
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: A fused ring compound containing both benzene and imidazole rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an imidazole ring with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCXJMPHLPMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-93-1 |
Source
|
Record name | 3-(1H-imidazol-4-yl)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.